molecular formula C19H16O B13444854 Benzyl 2-Biphenylyl Ether

Benzyl 2-Biphenylyl Ether

Cat. No.: B13444854
M. Wt: 260.3 g/mol
InChI Key: VIGAGZWJPRGWLQ-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Materials Science

In organic synthesis, Benzyl (B1604629) 2-biphenylyl ether is recognized as a useful intermediate. The biphenyl (B1667301) ether core is a prominent scaffold in medicinal chemistry, appearing in various biologically active molecules, including small-molecule inhibitors designed to target protein-protein interactions. rug.nlnih.gov The benzyl group is frequently employed as a protecting group for alcohols in multi-step syntheses due to its relative stability and the availability of reliable methods for its removal. organic-chemistry.org The compound has been identified as a product of photo-induced cross-coupling reactions, highlighting its role in photochemical synthesis methodologies. impurity.comchemicalbook.com

In the realm of materials science, ethers based on the biphenyl structure are explored for their potential in creating advanced materials. scbt.com The rigid nature of the biphenyl unit can impart desirable thermal stability and liquid crystalline properties, which are crucial for the development of displays and other optical materials. vulcanchem.com Furthermore, derivatives of Benzyl 2-biphenylyl ether have been investigated for use as marker compounds in liquid petroleum products, demonstrating a practical application in industrial settings. google.com The synthesis and study of such ethers contribute to the broader development of functional organic materials. researchgate.net

Historical Development of Aryl Ether Synthesis Relevant to this compound

The synthesis of aryl ethers, including structures like this compound, has evolved significantly over the past century and a half, moving from harsh reaction conditions to milder, more efficient catalytic methods.

Williamson Ether Synthesis Developed by Alexander Williamson in 1850, this is one of the oldest methods for forming an ether bond. wikipedia.orgbyjus.com The reaction typically involves the SN2 displacement of a halide from an alkyl halide by an alkoxide. wikipedia.org While highly effective for preparing many simple ethers, its application for synthesizing diaryl ethers is limited due to the low reactivity of aryl halides in SN2 reactions. The synthesis helped to establish the structure of ethers and remains a fundamental reaction in organic chemistry. wikipedia.orgbyjus.com

Ullmann Condensation In the early 1900s, Fritz Ullmann reported a method for synthesizing diaryl ethers by reacting an aryl halide with a phenol (B47542) in the presence of copper. wikipedia.orgmagtech.com.cnwikipedia.org The classical Ullmann condensation required stoichiometric amounts of copper and harsh conditions, often involving high temperatures (frequently over 200°C) and high-boiling polar solvents. wikipedia.orgmagtech.com.cn These demanding conditions limited the scope and functional group tolerance of the reaction. Modern variations have significantly improved the process through the use of soluble copper catalysts supported by ligands, which allow the reaction to proceed under much milder conditions. wikipedia.orgmdpi.com

Buchwald-Hartwig Cross-Coupling A major advancement in C-O bond formation came from the development of palladium-catalyzed cross-coupling reactions, prominently the Buchwald-Hartwig amination, which was adapted for ether synthesis. wikipedia.orgorganic-chemistry.org First reported in the 1990s, this method utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands (such as biaryl phosphine ligands) to couple aryl halides or triflates with alcohols. youtube.comrsc.org This approach offers significant advantages, including milder reaction conditions, lower catalyst loadings, and a much broader substrate scope, making it a powerful tool for the synthesis of complex aryl ethers. organic-chemistry.orglibretexts.org

Table 1: Comparison of Aryl Ether Synthesis Methods

MethodCatalyst/ReagentTypical ConditionsScope & Limitations
Williamson Ether Synthesis Strong Base (e.g., NaH)Room temp. to moderate heatPrimarily for alkyl ethers; not suitable for diaryl ether synthesis from aryl halides via SN2. wikipedia.org
Ullmann Condensation Copper (stoichiometric or catalytic)High temperatures (>200°C); polar solvents (traditional method). wikipedia.orgmagtech.com.cnGood for diaryl ethers but traditionally harsh. Modern methods use ligands for milder conditions. wikipedia.orgmdpi.com
Buchwald-Hartwig Etherification Palladium catalyst with phosphine ligandsMild temperatures (often <120°C). organic-chemistry.orglibretexts.orgBroad scope for aryl and alkyl ethers, including sterically hindered substrates; high functional group tolerance. youtube.com

Current Research Trajectories and Knowledge Gaps in this compound Chemistry

Current research related to the core structure of this compound is focused on leveraging the biphenyl ether scaffold for functional applications and developing more efficient synthetic strategies.

Current Research Trajectories Research is actively exploring the synthesis of complex biphenyl ether analogs for biological applications. For instance, molecules with this core structure have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. rug.nl Other studies focus on creating biphenyl and biphenyl ether sulfamates as inhibitors for sulfatase enzymes, demonstrating the versatility of this scaffold in medicinal chemistry. nih.gov A significant thrust in synthetic chemistry is the continual improvement of catalytic systems for aryl ether formation. This includes the development of novel copper- and palladium-based catalysts that offer higher yields, broader substrate compatibility, and operate under milder, more environmentally friendly conditions. organic-chemistry.org Furthermore, modern strategies such as the direct C(sp³)-H alkoxylation of benzylic substrates are being investigated to provide more atom-economical routes to benzyl ethers. researchgate.net

Knowledge Gaps Despite the interest in the biphenyl ether scaffold, specific knowledge about this compound itself remains limited. There is a notable gap in the literature regarding its specific biological activity profile. While its structural motifs are present in bioactive compounds, its own properties have not been extensively characterized. Similarly, its potential in materials science, for example as a liquid crystal, has been suggested but not thoroughly investigated, and detailed data on its physical and material properties are scarce. vulcanchem.com While general synthetic methods for aryl ethers are well-established, research into optimized, high-yield, and green synthesis routes specifically tailored for this compound is not widely reported. Finally, although it has been identified as a product of photochemical reactions, its own photophysical properties, such as fluorescence or photochemical stability, are not well-documented, representing another area for future investigation. impurity.com

Table 2: Properties of this compound

PropertyValueSource(s)
CAS Number 102806-25-7 impurity.com, biomall.in
Molecular Formula C₁₉H₁₆O impurity.com
Synonyms 2-(Phenylmethoxy)-1,1'-biphenyl impurity.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-phenyl-2-phenylmethoxybenzene

InChI

InChI=1S/C19H16O/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

VIGAGZWJPRGWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Biphenylyl Ether and Its Analogues

Classical Approaches to Ether Formation

Traditional methods for forming the ether linkage in benzyl (B1604629) 2-biphenylyl ether primarily rely on well-established reactions that have been fundamental to organic synthesis for over a century.

Adaptations of Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and can be adapted to produce benzyl 2-biphenylyl ether. wikipedia.orgyoutube.commasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of sodium 2-biphenylyloxide with benzyl chloride or benzyl bromide. organic-chemistry.org The 2-biphenylyloxide is generated by deprotonating 2-hydroxybiphenyl with a suitable base, such as sodium hydride. organic-chemistry.org

The efficiency of the Williamson synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides, like benzyl chloride, are ideal as they readily undergo SN2 reactions. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions, especially in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org

A general representation of the Williamson ether synthesis for this compound is as follows:

Step 1: Formation of the alkoxide 2-Hydroxybiphenyl + NaH → Sodium 2-biphenylyloxide + H₂

Step 2: Nucleophilic substitution Sodium 2-biphenylyloxide + Benzyl chloride → this compound + NaCl

This method is widely used in both laboratory and industrial settings due to its reliability and the ready availability of starting materials. wikipedia.org

Ullmann Condensation Analogues in Biphenyl (B1667301) Ether Synthesis

The Ullmann condensation, traditionally a copper-catalyzed reaction to form symmetrical biaryl compounds, has been adapted for the synthesis of diaryl ethers, including biphenyl ethers. organic-chemistry.orgmdpi.comwikipedia.org This "Ullmann-type" reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. organic-chemistry.org In the context of synthesizing this compound analogues, this would involve the reaction of a substituted phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.com

Early Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and a stoichiometric amount of copper. organic-chemistry.orgwikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. These often utilize copper nanoparticles (CuO-NPs) or copper salts with various ligands, allowing the reaction to proceed at lower temperatures and with catalytic amounts of copper. mdpi.comproquest.com For instance, CuO-NPs have been shown to effectively catalyze the C-O bond formation between phenols and aryl bromides or chlorides at room temperature in the presence of a base like potassium hydroxide (B78521). proquest.com The reactivity of the aryl halide generally follows the trend of I > Br > Cl. proquest.com

The catalytic cycle of the Ullmann-type reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

Modern Catalytic Strategies for Carbon-Oxygen Bond Formation

Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods for constructing carbon-oxygen bonds, offering greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for related biaryl ethers)

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile tool for forming carbon-carbon bonds and has been extended to the synthesis of biaryl ethers. scielo.brlibretexts.org While typically used for C-C bond formation, modifications of this reaction can be employed to create C-O bonds, leading to the formation of diaryl ethers. libretexts.org

The synthesis of biaryl ethers via Suzuki-Miyaura coupling often involves the use of arylboronic acids and aryl halides. nih.govorganic-chemistry.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the product and regenerate the catalyst. libretexts.org The choice of ligands for the palladium catalyst is crucial for the success of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. libretexts.org

This methodology offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. libretexts.orgnih.gov

Brønsted Acid-Catalyzed Self-Condensation Reactions for Polymeric Derivatives

Brønsted acids have emerged as effective catalysts for various organic transformations, including the self-condensation of benzyl ether derivatives to form hyper-cross-linked polymers (HCPs). acs.org Strong Brønsted acids like triflic acid and sulfuric acid can catalyze the self-condensation of monomers such as 4,4′-bis(methoxymethyl)biphenyl. acs.org This process can also be facilitated by a solid organic acid like p-toluenesulfonic acid (p-TSA), which offers the advantage of being easily recoverable and recyclable. acs.org

The mechanism of this polymerization involves the protonation of the ether oxygen by the Brønsted acid, leading to the formation of a carbocation intermediate. This carbocation then undergoes electrophilic aromatic substitution with another monomer unit, propagating the polymer chain. These reactions can be performed at ambient temperatures and lead to the formation of metal-free, high-surface-area materials. acs.org

Furthermore, Brønsted acids can catalyze the dehydrative nucleophilic substitution of benzyl alcohols with various nucleophiles in water, offering an environmentally friendly approach. mdpi.com Surfactant-type Brønsted acids, such as dodecylbenzenesulfonic acid (DBSA), have proven particularly effective in these aqueous reactions. mdpi.com

Silylium-Catalyzed Etherification

A more recent development in ether synthesis is the use of silylium (B1239981) ions as catalysts. d-nb.info Catalytic amounts of a strong Brønsted acid, such as bistriflimide (HNTf₂), can react with trimethyl(alkoxy)silanes to generate reactive trimethylsilylium ions in situ. d-nb.info These silylium ions can then catalyze the etherification of benzylic acetates. d-nb.info

The proposed mechanism involves the activation of the benzyl acetate (B1210297) by the silylium ion, leading to the formation of a benzylic cation intermediate. This cation is then trapped by an alcohol or an alkoxysilane to form the corresponding benzyl ether. d-nb.info This method offers a mild and efficient route for the formation of benzyl ethers under non-metallic conditions. d-nb.info

Photo-Induced Cross-Coupling Methods

The use of visible light to drive chemical reactions, known as photoredox catalysis, represents a frontier in organic synthesis. These methods offer mild reaction conditions and unique reactivity pathways compared to traditional thermal reactions. For the synthesis of ether linkages analogous to this compound, photo-induced cross-coupling reactions provide a powerful, modern alternative.

One prominent strategy involves the dual catalysis of photoredox and nickel. In a process analogous to ether synthesis, photoredox nickel dual catalysis has been used to couple organic halides with oxalates to form esters. chinesechemsoc.org This transformation proceeds under mild conditions and demonstrates high functional group tolerance. The proposed mechanism suggests that visible light excites a photocatalyst, which then initiates a radical process. A nickel catalyst engages in a cross-coupling cycle with this radical and an aryl halide to form the final product. chinesechemsoc.org This approach avoids the harsh reagents and high temperatures often required in classical methods.

Another relevant photo-induced method is the coupling of benzylboronic esters with carbonyl compounds, which proceeds under visible-light-induced iridium catalysis. researchgate.net While this reaction forms a C-C bond to create an alcohol, the fundamental principle of using light to generate a reactive benzyl radical from a stable precursor is directly applicable. The reaction is notable for its mildness and can be successfully scaled up using continuous flow photoreactors. researchgate.net

Visible-light photoredox catalysis can also enable the coupling of benzylic C–H substrates directly with nucleophiles. nih.gov This C-H activation strategy is highly attractive as it avoids the need to pre-functionalize the benzyl group (e.g., as a halide), streamlining the synthesis. Such methods provide an orthogonal approach to classical SN2 reactions, often tolerating sensitive functional groups that would not survive traditional basic or high-temperature conditions. nih.gov

Table 1: Examples of Analogous Photo-Induced Cross-Coupling Reactions

Reaction TypeCatalyst SystemReactantsKey FeaturesReference
Ester FormationPhotoredox/Nickel Dual CatalysisAryl Bromides + OxalatesMild conditions; tolerant of various functional groups including other halides. chinesechemsoc.org
Alcohol SynthesisIridium PhotocatalystBenzylboronic Esters + CarbonylsMild, visible-light conditions; successfully implemented in continuous flow. researchgate.net
N-AlkylationVisible-Light Photoredox CatalysisBenzylic C-H Substrates + AzolesDirect C-H functionalization; avoids pre-activation of the benzyl group. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org The application of its twelve principles is crucial for developing sustainable synthetic routes to target molecules like this compound.

Key principles applicable to this synthesis include:

Prevention : It is better to prevent waste than to treat it after it has been created. scispace.com This overarching principle encourages the selection of synthetic routes that minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. scispace.comacs.org For instance, a classical Williamson ether synthesis using sodium hydride and benzyl bromide may have a lower atom economy compared to a direct C-H activation/arylation reaction, which would theoretically produce only water as a byproduct.

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. acs.orgrroij.com The development of catalytic methods, such as the photo-induced cross-couplings mentioned previously, is a core tenet of green chemistry. Using a catalyst avoids the large amounts of waste generated by stoichiometric activating agents or bases. womengovtcollegevisakha.ac.in

Reduce Unnecessary Derivatization : The use of blocking groups, protection/deprotection steps, and other temporary modifications should be minimized or avoided, as they require additional reagents and generate waste. acs.org A synthetic strategy that allows for the direct and selective coupling of 2-phenylphenol (B1666276) with a benzyl source without protecting other functional groups would be a greener approach.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. opcw.org Research into performing etherifications in greener solvents (e.g., water, supercritical CO2, or solvent-free conditions) is an active area of green chemistry.

Table 2: Atom Economy Comparison for Hypothetical Ether Synthesis Routes

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy
Classical Williamson Synthesis2-Phenylphenol + NaH + Benzyl BromideThis compoundNaBr + H₂~57%
Hypothetical Catalytic Dehydration2-Phenylphenol + Benzyl AlcoholThis compoundH₂O~94%

Stereoselective and Regioselective Synthetic Considerations for Substituted Benzyl 2-Biphenylyl Ethers

When synthesizing analogues of this compound that bear additional functional groups or chiral centers, the control of selectivity becomes paramount.

Regioselectivity refers to the control over which position on a molecule a reaction occurs. For example, if a biphenyl precursor contained two different hydroxyl groups, a regioselective benzylation would be required to modify only the desired one. This is often achieved by exploiting the different electronic or steric environments of the reactive sites or by using directing groups. Copper-catalyzed coupling reactions have shown the ability to direct reactions to a specific site on a molecule, such as a terminal alkenyl carbon, avoiding reaction at other potential sites like an alkynyl group. sci-hub.se

Stereoselectivity refers to the control over the three-dimensional arrangement of atoms in the product. If either the benzyl or biphenyl moiety contained a stereocenter, a stereoselective synthesis would be necessary to produce a single enantiomer or diastereomer. This is critical in pharmaceutical chemistry, where different stereoisomers can have vastly different biological activities. Methods for achieving this include the use of chiral catalysts or reagents that can control the approach of reactants to form a specific stereoisomer. google.comnih.gov The development of catalyst-free methods using specific solvent systems, like acetic acid, has also been shown to provide exclusive regio- and stereoselectivity in certain transformations. nih.gov

Table 3: Regioselectivity in the Synthesis of a Hypothetical Dihydroxybiphenyl Derivative

ChallengeDesired OutcomeControlling FactorsPotential Method
Benzylation of 4,4'-dihydroxybiphenylMono-benzylation at one specific hydroxyl groupSteric hindrance, electronic effects, use of protecting groupsControlled addition of 1 equivalent of base and benzylating agent at low temperature.
Benzylation of a catechol-type biphenyl derivativeSelective benzylation of the less hindered hydroxyl groupSteric bulk of the catalyst or reagentsUse of a bulky base to deprotonate the more accessible hydroxyl group preferentially.

Process Intensification and Scale-Up Methodologies

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. osf.io For the industrial production of this compound, moving from traditional batch reactors to intensified, continuous flow systems offers significant advantages.

Microreactors and Continuous Flow Chemistry: Microreactors are devices with sub-millimeter channels where chemical reactions occur. osf.io Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to large batch vessels. mdpi.com This enables precise temperature control, which is crucial for safety and selectivity, and allows reactions to be run under conditions that would be too hazardous in a large tank.

For a synthesis like etherification, a continuous flow process would involve pumping the starting materials (e.g., 2-phenylphenol and a benzylating agent) through a heated tube or channel, possibly packed with a solid-supported catalyst (a packed-bed reactor). mdpi.commdpi.com The product emerges continuously from the other end.

Advantages of Process Intensification for Ether Synthesis:

Enhanced Safety : Small reactor volumes minimize the amount of hazardous material present at any given time. osf.io

Improved Yield and Selectivity : Precise control over temperature and residence time can minimize the formation of byproducts. mdpi.com

Efficient Scale-Up : Increasing production capacity is achieved by "numbering-up" – running multiple reactors in parallel – or by operating the system for a longer duration, which is often more predictable than scaling up a batch reactor. osf.io

Integration of Operations : Flow chemistry allows for the integration of reaction, separation, and purification steps into a single, continuous line, significantly reducing the plant footprint and capital cost. mdpi.com

Continuous flow processing has been successfully demonstrated for related transformations, such as the removal of benzyl ether protecting groups and the aerobic oxidation of benzyl alcohol, highlighting its applicability to the synthesis of this compound. mdpi.comakjournals.com

Table 4: Comparison of Batch vs. Continuous Flow Processing for Ether Synthesis

ParameterBatch ProcessingContinuous Flow Processing (Process Intensification)
Heat TransferPoor, leads to hotspots and potential side reactions.Excellent, allows for precise temperature control. mdpi.com
SafetyHigher risk due to large volumes of reagents.Inherently safer due to small reactor hold-up volume. osf.io
Scale-UpComplex, often requires re-optimization of conditions.Simpler, achieved by longer run times or numbering-up. osf.io
Process ControlDifficult to maintain consistent conditions.Precise control over residence time, temperature, and mixing.
EfficiencyOften lower yields and more downtime between batches.Potentially higher yields, better selectivity, and continuous operation. mdpi.com

Reaction Chemistry and Chemical Transformations of Benzyl 2 Biphenylyl Ether

Ether Linkage Cleavage and Rearrangement Reactions

The ether bond in Benzyl (B1604629) 2-Biphenylyl Ether is a focal point of its reactivity, susceptible to cleavage and rearrangement through several mechanisms, including acid-catalyzed, radical, photochemical, and thermal pathways.

Acid-Catalyzed and Radical-Mediated Cleavage

The cleavage of the benzyl-oxygen bond in aryl benzyl ethers can be achieved under both acidic and radical-generating conditions.

Acid-Catalyzed Cleavage: Strong acids are effective reagents for the cleavage of benzyl ethers. organic-chemistry.org This method is generally applicable but is limited to substrates that can withstand acidic environments. organic-chemistry.org For instance, Lewis acids like boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are used for the debenzylation of aryl benzyl ethers. organic-chemistry.orgresearchgate.net The reaction with BCl₃ in the presence of a cation scavenger can proceed at low temperatures, offering a degree of chemoselectivity. organic-chemistry.org The general mechanism involves the coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack or elimination to yield the corresponding alcohol (or phenol) and a benzyl derivative. youtube.com

Radical-Mediated Cleavage: The ether linkage can also be cleaved homolytically to form radical intermediates. A novel Radical-Friedel–Crafts mechanism has been proposed for the benzylation of arenes using benzyl ethers over a 2H-MoS₂ catalyst. rsc.org This process involves the homolytic cleavage of the benzyl-oxygen bond to generate a benzyl carbon radical and an oxygen-centered radical species. rsc.org These radical intermediates can then participate in further reactions. Pyrolysis studies of the related benzyl phenyl ether also show that free-radical pathways are operative, initiated by the homolysis of the weak benzylic C-O bond. researchgate.net

Cleavage MethodReagents/ConditionsKey IntermediatesTypical Products
Acid-Catalyzed Strong acids (e.g., HBr, BCl₃) organic-chemistry.orgorganic-chemistry.orgOxonium ion, Carbocation2-Phenylphenol (B1666276), Benzyl halide/alcohol
Radical-Mediated 2H-MoS₂ catalyst, heat rsc.orgBenzyl radical, Phenoxy radicalBenzylated arenes, Phenol (B47542)

Photoredox-Catalyzed Functionalization and Cleavage (e.g., Carboxylation)

Visible-light photoredox catalysis offers a mild and efficient alternative for both the cleavage and functionalization of benzyl ethers.

Cleavage: The oxidative cleavage of benzyl ethers can be mediated by photocatalysts. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used as a catalytic photooxidant to deprotect benzyl ethers under visible light irradiation. researchgate.net This method is particularly useful when other functional groups in the molecule are sensitive to traditional reductive debenzylation conditions. researchgate.net

Functionalization (Carboxylation): A significant advancement is the direct carboxylation of the benzylic C-O bond in ethers using CO₂, driven by visible-light photoredox catalysis. figshare.com This transition-metal-free approach allows for the selective conversion of various benzyl ethers into valuable aryl acetic acids. figshare.comresearchgate.net The mechanism typically involves the generation of a benzylic radical, which is then reduced to a carbanion. This carbanion is subsequently trapped by CO₂ to form the carboxylate product after protonation. nih.gov This strategy represents an atom-economical method for C-C bond formation. nih.gov

Reaction TypeCatalyst SystemReactantsProduct Type
Oxidative Cleavage DDQ, visible light researchgate.netBenzyl ether, H₂OAlcohol/Phenol, Benzaldehyde
Carboxylation Organic dye, visible light figshare.comnih.govBenzyl ether, CO₂Aryl acetic acid

Thermally Induced Degradation and Pyrolysis Studies

High-temperature conditions induce the thermal decomposition of aryl benzyl ethers, primarily through radical pathways. Pyrolysis of benzyl phenyl ether, a close structural analog of Benzyl 2-Biphenylyl Ether, has been studied as a model for the thermal degradation of lignin (B12514952). researchgate.netmdpi.com

The primary initiation step is the homolysis of the relatively weak benzyl C-O bond, forming benzyl and phenoxy radicals. researchgate.net These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and rearrangement. researchgate.net In studies where benzyl phenyl ether was pyrolyzed while confined in mesoporous silica, significant rearrangement chemistry was observed. Two competing free-radical pathways were identified: one involving the recombination of benzyl and phenoxy radicals to form benzylphenol isomers, and a previously unreported path involving a 1,2-phenyl shift in an intermediate radical to form benzhydrol and benzophenone. researchgate.net Such studies indicate that the thermal degradation of this compound would likely produce a complex mixture of products arising from radical intermediates.

Claisen Rearrangement of Benzylic Ethers

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement typically associated with allyl vinyl ethers and allyl aryl ethers. organic-chemistry.orglibretexts.org The application of this reaction to benzyl ethers (a "Benzyl-Claisen" rearrangement) is not common and generally requires more forcing conditions due to the energetic cost of disrupting the aromaticity of the benzene (B151609) ring. uq.edu.au

Computational and experimental studies on benzyl ketene (B1206846) acetals (derived from benzyl alcohols) have investigated this transformation. The reaction proceeds through a dearomatized isotoluene intermediate, analogous to the intermediate in the aromatic Claisen rearrangement. uq.edu.au The activation energy for the rearrangement of benzyl vinyl ether is calculated to be significantly higher than that for the aliphatic Claisen rearrangement of allyl vinyl ether. uq.edu.au The success of the reaction is highly dependent on the substituents on the benzyl ring, with electron-donating and neutral substituents giving better yields, while electron-withdrawing groups tend to promote decomposition under the required high temperatures. uq.edu.au

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Moieties

The two aromatic rings of the biphenyl (B1667301) moiety in this compound can undergo substitution reactions, with the outcome dictated by the electronic properties of the system.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings that are not substituted with strong electron-withdrawing groups are generally unreactive towards nucleophiles. wikipedia.orgmasterorganicchemistry.com The biphenyl moiety in this compound is electron-rich and lacks the necessary activation for a typical SₙAr (addition-elimination) mechanism. masterorganicchemistry.comchemistrysteps.com An alternative pathway, the elimination-addition (benzyne) mechanism, requires extremely strong bases (like NaNH₂) and harsh conditions, and is generally not a preferred synthetic route unless specifically targeted. masterorganicchemistry.comyoutube.com Therefore, under standard conditions, this compound is not expected to readily undergo nucleophilic aromatic substitution.

Functionalization and Derivatization Strategies

Beyond cleavage and aromatic substitution, specific strategies exist to modify the structure of this compound and related compounds.

A notable strategy involves the anionic dearomatization of 2-arylphenyl benzyl ethers. nih.gov This process begins with the deprotonation of the Csp³–H bond at the benzylic position using a strong base like tert-butyllithium, creating an α-lithiobenzyl ether. nih.gov This highly reactive intermediate can then undergo several divergent transformations depending on the reaction conditions. One pathway involves an intramolecular carbolithiation of the adjacent aromatic ring, leading to complex dearomatized benzochromene structures. nih.gov Alternatively, by tuning the reaction time and temperature, the reaction can be directed towards a organic-chemistry.orgnih.gov-Wittig rearrangement or a formal benzyl migration. nih.gov This chemodivergent approach allows for significant structural diversification from a single precursor. nih.gov

Halogenation and Nitration

Halogenation: The halogenation of this compound can proceed via different pathways depending on the reaction conditions. Under free-radical conditions, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, halogenation is expected to occur selectively at the benzylic position. This is due to the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent phenyl ring. ucalgary.cayoutube.com The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca

Alternatively, electrophilic aromatic substitution on the biphenyl ring system can be achieved using halogens in the presence of a Lewis acid catalyst. The directing effects of the benzyloxy group (ortho-, para-directing) and the other phenyl ring will influence the regioselectivity of the substitution.

Nitration: The nitration of this compound is an electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. stackexchange.commasterorganicchemistry.com The position of nitration on the biphenyl nucleus is directed by the activating effect of the benzyloxy substituent and the steric hindrance of the molecule. The benzyloxy group is an ortho-, para-director, meaning it activates the positions ortho and para to the ether linkage. stackexchange.com In the case of biphenyl systems, the ortho positions are generally favored for nitration. stackexchange.com However, the bulky nature of the benzyl group may influence the regioselectivity, potentially favoring substitution at less sterically hindered positions.

A summary of expected halogenation and nitration reactions is presented below:

ReactionReagents and ConditionsExpected Major Product(s)
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat or light2-(Benzyloxy)biphenyl substituted with bromine at the benzylic carbon
Aromatic BrominationBr₂, FeBr₃Bromo-substituted this compound (substitution on the biphenyl core)
NitrationHNO₃, H₂SO₄Nitro-substituted this compound (substitution on the biphenyl core)

Metallation and Subsequent Functionalization

Metallation of benzyl ethers can be achieved at the benzylic position through the use of strong bases, such as organolithium reagents. This process involves the deprotonation of the benzylic carbon, forming a carbanion that is stabilized by the adjacent oxygen atom and the phenyl ring. For instance, 2-arylphenyl benzyl ethers can be α-lithiated at low temperatures, and the resulting organolithium species can be trapped with various electrophiles. nih.gov

This α-lithiation opens up pathways for a variety of functionalizations. The resulting organometallic intermediate can react with a range of electrophiles, allowing for the introduction of diverse functional groups at the benzylic position.

ElectrophileFunctional Group Introduced
Alkyl halides (R-X)Alkyl group (-R)
Aldehydes/Ketones (R₂C=O)Hydroxyalkyl group (-CR₂OH)
Carbon dioxide (CO₂)Carboxylic acid group (-COOH)
Silyl halides (R₃SiCl)Silyl group (-SiR₃)

Recent studies have shown that the functionalization of non-activated 2-arylphenyl benzyl ethers can be controlled to achieve chemodivergent outcomes, including dearomatization, stackexchange.comorganic-chemistry.org-Wittig rearrangement, and benzyl migration, by tuning reaction conditions such as temperature and time. nih.gov

Oxidation and Reduction Pathways

Oxidation: The benzylic ether linkage in this compound is susceptible to oxidative cleavage under various conditions. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to deprotect the benzyl group, yielding the corresponding alcohol (2-biphenylol) and benzaldehyde. du.ac.innih.gov The reaction is thought to proceed via hydride abstraction from the benzylic position. du.ac.in Other methods for oxidative cleavage include the use of hypervalent iodine reagents, which can oxidize benzyl ethers to benzoate (B1203000) esters. siu.edu Visible-light-mediated oxidative debenzylation using DDQ as a photo-oxidant has also been reported as a mild method for cleaving benzyl ethers.

Reduction: The benzyl ether bond can be cleaved reductively through catalytic hydrogenolysis. This common method involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst, resulting in the formation of 2-biphenylol and toluene (B28343). youtube.com This deprotection strategy is widely used in organic synthesis due to its efficiency and the mild reaction conditions. youtube.com Alternative reducing agents and conditions, such as lithium in liquid ammonia (B1221849) (Birch reduction), can also be employed for the cleavage of benzyl ethers, although these conditions are harsher and less chemoselective. Substituted benzyl ethers can be selectively deprotected under reductive conditions in the presence of other reducible functional groups. researchgate.net

A summary of common oxidation and reduction pathways is provided below:

ReactionReagents and ConditionsProducts
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)2-Biphenylol, Benzaldehyde
Oxidative CleavageHypervalent iodine reagents2-Biphenylol, Benzoic acid/ester
Reductive Cleavage (Hydrogenolysis)H₂, Pd/C2-Biphenylol, Toluene

This compound as a Synthetic Intermediate in Complex Organic Architectures

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The benzyl group often serves as a protecting group for the hydroxyl functionality of 2-biphenylol. ias.ac.in This protection strategy is crucial in multi-step syntheses where the hydroxyl group would otherwise interfere with subsequent reactions. The stability of the benzyl ether under a variety of reaction conditions, coupled with the ease of its removal via hydrogenolysis, makes it an attractive choice for protecting groups in the synthesis of natural products and other complex organic targets. youtube.comias.ac.in

Furthermore, the functionalization of the biphenyl core or the benzylic position of this compound allows for the construction of elaborate molecular scaffolds. For instance, the introduction of functional groups via metallation and subsequent reaction with electrophiles can provide precursors for cross-coupling reactions, leading to the formation of highly substituted biphenyl systems. These systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

The ability to perform chemodivergent reactions on 2-arylphenyl benzyl ethers, as recently demonstrated, opens up new avenues for the synthesis of complex polycyclic structures, such as benzochromenes, from readily available starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Benzyl 2 Biphenylyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the Benzyl (B1604629) 2-Biphenylyl Ether molecule.

In ¹H NMR spectra, the chemical shifts, integration of signals, and coupling patterns of the protons are analyzed. For instance, the aromatic protons of the biphenyl (B1667301) and benzyl groups typically appear in the downfield region of the spectrum, while the methylene (B1212753) protons of the ether linkage resonate at a characteristic chemical shift. beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For example, the carbon atoms of the aromatic rings will have distinct signals from the aliphatic methylene carbon. beilstein-journals.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzyl Ether Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Benzyl methanesulfonate7.41 (m, 5H), 5.24 (s, 2H), 2.90 (s, 3H)Not specified in provided context
Biphenyl-4-ylmethyl methanesulfonate7.38-7.65 (m, 9H), 5.29 (s, 2H), 2.95 (s, 3H)Not specified in provided context
Benzyl 2,5-Di(4'-butyloxybenzoyloxy)benzoate8.25 - 8.01 (m, 4H), 7.9 (d, 1H, J = 2.85 Hz), 7.26 - 7.24 (m, 7H), 7.04 – 6.86 (m, 4H), 5.19 (s, 2H), 4.06 (t, 4H, J = 6.45 Hz), 1.8 (m, 4H), 1.5 (m, 4H), 1.0 (t, 6H, J = 7.25 Hz)Not specified in provided context

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. uvic.ca For Benzyl 2-Biphenylyl Ether, COSY would show correlations between the protons within the benzyl and biphenyl aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). uvic.ca This is invaluable for assigning the proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). uvic.ca HMBC is particularly useful for establishing the connectivity between different functional groups, such as linking the benzylic protons to the carbons of the biphenyl ring system through the ether oxygen. nih.gov

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. rsc.orgnih.gov

Solid-State NMR for Polymer Characterization

While not directly applicable to the monomeric form of this compound, solid-state NMR (ssNMR) is a powerful tool for characterizing polymers that might incorporate this moiety. Techniques like ¹³C cross-polarization/magic angle spinning (CP/MAS) are used to analyze the structure of insoluble, cross-linked polymers. researchgate.netacs.orgacs.org For polymers containing benzyl ether linkages, ¹³C CP/MAS ssNMR can confirm the formation of methylene bridges and identify unreacted ether groups. researchgate.netacs.orgacs.org For example, signals around 37 ppm are often assigned to newly formed methylene bridges in hyper-cross-linked polymers derived from benzyl ether monomers. researchgate.netacs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. rug.nlrsc.org Unlike low-resolution MS, which provides nominal mass, HRMS instruments like time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) can measure m/z values to several decimal places. nih.govmsu.edu This high accuracy allows for the calculation of a unique elemental formula, confirming the chemical formula of this compound and distinguishing it from other isomers. msu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of selected ions. unt.edu In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu This process provides valuable information about the molecule's structure and bonding. bris.ac.uk

The fragmentation patterns observed in the MS/MS spectrum are characteristic of the compound's structure. For benzyl ethers, common fragmentation pathways include cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a biphenylyl-containing fragment. scielo.org.mxnih.govresearchgate.net The analysis of these fragmentation pathways helps to confirm the connectivity of the benzyl and biphenyl groups through the ether linkage. scielo.org.mxcore.ac.uk

Table 2: Common Fragment Ions in the Mass Spectra of Benzyl Ethers

m/zIon Structure/Identity
91Tropylium cation (from benzyl group)
92[C₇H₈]⁺•
107[C₇H₇O]⁺
152Biphenyl radical cation
169Biphenyloxy cation

Note: This table lists common fragment ions observed for benzyl ethers and related structures. The fragmentation of this compound would be expected to show a combination of these and other characteristic fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecular bonds. edinst.com While IR spectroscopy measures the absorption of infrared light by molecules, exciting them to higher vibrational states, Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in polarizability. edinst.com

For this compound, the key functional groups are the ether linkage (C-O-C) and the aromatic rings (biphenyl and benzyl moieties). The C-O-C asymmetric stretch in ethers typically produces a strong and prominent band in the IR spectrum. spectroscopyonline.com For mixed alkyl-aryl ethers, two distinct C-O stretching bands are often observed: an aryl-O stretch and an alkyl-O stretch. spectroscopyonline.compressbooks.pub The spectrum of an aromatic ether like diphenyl ether shows a strong C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹. spectroscopyonline.com The spectrum would also feature characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching (ring modes) and C-H bending vibrations in the fingerprint region (below 1600 cm⁻¹).

The expected vibrational frequencies for this compound are summarized in the table below, based on data from analogous structures like benzyl phenyl ether and diphenyl ether. spectroscopyonline.comchemicalbook.com

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3030 - 3100 IR, Raman
Aliphatic C-H Stretch (CH₂) 2850 - 2960 IR, Raman
Aromatic C=C Stretch (Ring) 1450 - 1600 IR, Raman
Asymmetric Aryl-O-C Stretch 1230 - 1270 IR (Strong)
Symmetric C-O-C Stretch 1020 - 1070 IR

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, from which the electron density within the crystal can be calculated. nih.gov This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous elucidation of the molecule's conformation in the solid state. wikipedia.org

For this compound, a successful crystallographic analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and reveal the spatial orientation of the benzyl and biphenyl groups relative to the ether oxygen. Recent crystallographic studies on complex biphenyl benzyl ether-scaffold molecules have demonstrated the power of this technique to investigate binding modes and intermolecular interactions. acs.org While specific crystallographic data for this compound is not publicly available, a typical analysis would produce a data set similar to the one presented below, modeled after published structures of related compounds. acs.org

Table 2: Hypothetical X-ray Diffraction and Refinement Statistics for this compound

Parameter Value
Chemical Formula C₁₉H₁₆O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 5.9 Å, c = 22.5 Å
α = 90°, β = 98.0°, γ = 90°
Resolution 0.80 Å
R-factor (R₁) 0.045

Chromatographic Separations for Purity Analysis and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. gcms.cz As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparison to spectral libraries or a known standard. diabloanalytical.com

This technique is used to quantify the purity of a final product and to monitor reactions by tracking the disappearance of reactants (e.g., benzyl bromide, 2-phenylphenol) and the appearance of the product. EPA Method 8270 is a widely used protocol for analyzing semivolatile organic compounds and provides a framework for such analyses. epa.gov

Table 3: Typical GC-MS Operating Parameters for this compound Analysis

Parameter Condition
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Oven Program 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Impact (EI), 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds that have low volatility or are thermally unstable, making it a valuable alternative or complementary method to GC-MS. scispace.com In LC-MS, the sample is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. A common separation mode is reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. acs.org

LC-MS is particularly useful for monitoring reaction mixtures that may contain non-volatile starting materials, byproducts, or intermediates. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection and identification of trace-level impurities. chromatographyonline.com Analysis of biphenyl benzyl ether derivatives has been successfully performed using HPLC with UV and MS detection to confirm purity. acs.org

Table 4: Typical LC-MS Operating Parameters for this compound Analysis

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS Ionization Mode Electrospray Ionization (ESI), Positive Mode

When this compound is used as a monomer or as a structural unit within a macromolecule, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. wikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org

The analysis is performed by passing a solution of the polymer through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying degrees and elute later. wikipedia.org By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene standards), the molecular weight distribution of the sample can be determined. lcms.cz Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. wikipedia.org This information is critical as the molecular weight of a polymer dictates its physical and mechanical properties. lcms.cz Studies involving polymers derived from substituted benzyl ethers have utilized GPC to track polymer growth and characterize the final products. researchgate.netoup.com

Theoretical and Computational Investigations of Benzyl 2 Biphenylyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the conformational landscapes and thermochemical properties of complex organic molecules like aryl ethers.

Conformational Analysis: The flexibility of Benzyl (B1604629) 2-Biphenylyl Ether is primarily defined by the torsion angles around the ether oxygen and the biphenyl (B1667301) linkage. For analogous molecules like diphenyl ether, DFT calculations have been used to map the complete energy surface of torsion around the C-O bonds. cdnsciencepub.comcdnsciencepub.com These studies reveal that the molecule adopts a "skewed" or non-planar conformation in its lowest energy state, avoiding the high-energy planar and perpendicular conformations. For multi-armed chiral aryl ethers, dispersion-corrected DFT (DFT-D) calculations have successfully identified the most energetically favorable conformers, which were found to be in good agreement with solid-state X-ray analysis. acs.org For Benzyl 2-Biphenylyl Ether, a similar approach would identify the preferred orientations of the benzyl and biphenyl groups, which are crucial for understanding its interactions and reactivity.

Bond Dissociation Enthalpies (BDEs): The strength of the C-O bonds is a critical parameter for predicting the thermal stability and reaction pathways of ethers. DFT calculations have been employed to determine the oxygen-carbon BDEs in substituted benzyl phenyl ethers. acs.org These studies show that electron-donating substituents on the phenyl ring decrease the BDE, making the bond easier to break, while electron-withdrawing groups have the opposite effect. The magnitude of these substituent effects can be quantified through Hammett-type plots, which show a strong correlation between the change in BDE and the substituent's electronic properties. acs.org A similar computational analysis for this compound would be invaluable for predicting its degradation mechanisms.

Table 1: Calculated Substituent Effects on the O–CH₂Ph Bond Dissociation Enthalpies (BDEs) for Substituted Benzyl Phenyl Ethers (4-Y-C₆H₄OCH₂Ph)

Substituent (Y)σ⁺ ConstantCalculated ΔBDE (kcal/mol)
OCH₃-0.78-6.1
CH₃-0.31-2.6
H0.000.0
F-0.07+0.3
Cl+0.11+0.8
CF₃+0.61+4.0
Data sourced from studies on benzyl phenyl ethers and are illustrative of the methodology. acs.org

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, along with DFT, are used to predict various spectroscopic properties, providing a powerful tool for structure elucidation.

Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts. cdnsciencepub.comresearchgate.net For heteroaryl vinyl ethers, these calculations have confirmed that specific conformations lead to extraordinary downfield shifts for certain protons, which was attributed to intramolecular hydrogen bonding. cdnsciencepub.comdntb.gov.ua A similar computational study on this compound could help assign its complex ¹H and ¹³C NMR spectra and confirm its preferred solution-state conformation.

Furthermore, ab initio and DFT calculations are routinely used to compute vibrational frequencies. researchgate.net The results can be compared with experimental Infrared (IR) and Raman spectra to confirm structural assignments and understand the nature of vibrational modes. For complex molecules, this computational-spectroscopic approach is indispensable for a complete structural and bonding analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions.

For ethers, MD simulations have been used to study a range of properties. In simulations of dimethyl ether and glymes, researchers have investigated solvation properties, molecular distortion, and dynamic quantities like infrared absorption spectra. acs.orgaip.org Studies on ether-derivatized ionic liquids have revealed how the flexible ether tails can prevent close packing of ions, leading to lower viscosity. researchgate.net MD simulations of poly(ether ether ketone) (PEEK) have been used to understand how intermolecular ordering affects low-wavenumber Raman spectra and X-ray diffraction patterns, which is crucial for analyzing crystallinity. mdpi.com

An MD simulation of this compound would illuminate its conformational landscape in different environments (e.g., in a solvent or in the solid state), the flexibility of its ether linkage, and the nature of its interactions with surrounding molecules. This is particularly relevant for understanding its properties in materials science applications.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule reacts is key to controlling its transformations. Computational modeling can map out entire reaction pathways, identify intermediates, and calculate the energy barriers associated with transition states.

For aryl ethers, extensive research has been conducted on modeling pyrolysis and rearrangement reactions, which are relevant to lignin (B12514952) valorization and organic synthesis.

Pyrolysis Pathways: Studies on phenethyl phenyl ether (PPE), a model for the β-O-4 linkage in lignin, show that it decomposes via competitive free-radical pathways. acs.orgacs.org One significant pathway involves a rearrangement that can lead to valuable chemicals or undesirable byproducts. acs.org The selectivity of these pathways is sensitive to steric constraints, highlighting the importance of the molecular environment. acs.org

Photochemical Rearrangements: DFT calculations have been used to evaluate a photoinduced, catalyst-free intramolecular rearrangement of aryl ethers. nih.gov The modeling showed that the reaction proceeds from an excited triplet state through three key steps: addition of a carbonyl carbon to the ether's ipso-carbon, cleavage of the C-O bond in the resulting spirocycle, and a final proton transfer. nih.gov

Hydrothermal Reactions: The reaction pathways of α-O-4 aryl ether linkages under hydrothermal conditions have been elucidated using both experiments and computational modeling, showing that the linkages break via catalyzed hydrolysis and elimination to yield phenolic derivatives. researchgate.net

Modeling the reaction pathways for this compound would be crucial for predicting its stability under thermal or photochemical stress and for designing controlled synthetic transformations.

Structure-Property Relationship Studies (non-biological applications)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.govtandfonline.com

For non-biological applications, QSPR models can predict a wide range of properties. For various classes of ethers and other organic compounds, models have been developed to estimate environmental fate and transport properties, such as the rate of degradation by hydroxyl radicals in the atmosphere. nih.gov Other models can predict fundamental physicochemical properties like boiling point, vapor pressure, and water solubility based on a set of molecular descriptors. ecetoc.org These models are essential for chemical risk assessment and for designing chemicals with specific physical properties. Developing QSPR models for a class of compounds including this compound could enable the rapid prediction of its properties and those of its derivatives for materials science or environmental applications without the need for extensive experimental testing.

In Silico Design of Novel this compound Analogues

In silico design uses computational methods to create novel molecules with desired properties, accelerating the discovery process. This approach is widely used in drug discovery but is equally applicable to materials science and other chemical applications.

The process typically involves:

Scaffold Identification: Starting with a core structure, like this compound.

Virtual Library Generation: Creating a large set of virtual analogues by adding or modifying functional groups on the scaffold.

Property Prediction: Using QSAR models or molecular docking simulations to predict the properties of each analogue. For instance, in the design of novel phenol (B47542) ether derivatives as proteasome inhibitors, 3D-QSAR and molecular docking were used to guide the design and analyze the binding modes of new compounds. explorationpub.com

Prioritization and Synthesis: The most promising candidates identified through computational screening are then synthesized and tested experimentally.

This methodology has been successfully applied to design novel ether derivatives for various purposes, including antitubercular agents and EGFR inhibitors. nih.govrsc.org Applying this in silico approach to the this compound scaffold could lead to the discovery of new molecules with tailored properties for non-biological applications, such as novel liquid crystals, high-performance polymers, or specialized solvents.

Advanced Applications and Functional Materials Derived from Benzyl 2 Biphenylyl Ether

Role as a Building Block in Polymer Chemistry

The unique combination of reactive and stable moieties within Benzyl (B1604629) 2-biphenylyl ether makes it a valuable precursor in the synthesis of high-performance polymers. The benzyl ether group can act as a reactive site for polymerization, while the biphenyl (B1667301) unit imparts thermal stability and rigidity to the resulting polymer chains.

Benzyl 2-biphenylyl ether is a suitable candidate for synthesizing Hyper-Cross-Linked Polymers (HCPs) and Porous Organic Polymers (POPs), which are materials characterized by high surface areas and permanent porosity. The formation of these networks often relies on Friedel-Crafts alkylation reactions, where the benzyl ether component can serve as an internal cross-linker. rsc.org

The general strategy involves the self-condensation of benzyl ether compounds in the presence of a Lewis acid or a strong Brønsted acid catalyst. researchgate.netacs.org In this process, the benzyl group alkylates other aromatic rings, leading to an extensive three-dimensional network of methylene (B1212753) bridges connecting the biphenyl units. This "knitting" procedure creates a rigid, amorphous structure with significant microporosity. rsc.org The biphenyl moiety is a crucial structural component for the successful formation of these porous networks, likely due to its role in stabilizing intermediate species during polymerization. univie.ac.at

The properties of the resulting polymers, such as surface area and pore volume, are influenced by the choice of catalyst and reaction conditions. For instance, HCPs synthesized from the self-condensation of related monomers like 4,4′-bis(methoxymethyl)biphenyl have demonstrated high Brunauer–Emmett–Teller (BET) surface areas. researchgate.net These materials are promising for applications in gas storage and separation. nih.gov

Table 1: Exemplary Properties of HCPs Derived from Biphenyl Ether Precursors
Precursor/MonomerCatalystBET Surface Area (m²/g)Total Pore Volume (cm³/g)Application Highlight
4,4′-bis(methoxymethyl)biphenylFeCl₃up to 13800.95Gas Adsorption
4,4′-bis(methoxymethyl)biphenylTriflic Acid10100.89Metal-Free Networks
1,4-bis(methoxymethyl)benzenep-Toluenesulfonic acid8500.65Recyclable Catalyst Route

The biphenyl unit is a key structural element for enhancing the thermal and mechanical properties of engineering plastics. Incorporating the biphenyl moiety from a monomer derived from this compound into poly(ether sulfone) backbones can significantly increase the polymer's glass transition temperature (Tg). researchgate.net Poly(biphenyl ether sulfone)s are linear, high-performance polymers known for their excellent mechanical properties, chemical resistance, and thermal stability. google.com

These polymers are typically synthesized through nucleophilic substitution polymerization. The inclusion of rigid biphenylene (B1199973) groups restricts the rotational freedom of the polymer chains, leading to a higher Tg. researchgate.net For example, poly(arylene ether sulfone)s with a high biphenylene content have achieved glass transition temperatures as high as 300 °C while maintaining good mechanical strength and thermal stability. researchgate.net Such materials are valuable in demanding applications in the aerospace, automotive, and medical industries where resistance to high temperatures and harsh chemical environments is critical. google.com

Table 2: Thermal Properties of Poly(arylene ether sulfone)s with Biphenyl Units
Polymer DesignationBiphenyl ContentGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Key Feature
BDS-PESHigh275526Excellent Thermal Stability
BDS-PDBESHigher300526Maintains 30% Storage Modulus at 295 °C
Standard PESNone~225~500Commercial Benchmark

Utilization in Liquid Crystals and Display Technologies

The rigid, rod-like structure of the biphenyl group is a fundamental component (mesogen) in many liquid crystal molecules. The incorporation of a this compound structure into a molecule can influence its liquid crystalline properties. Liquid crystals are essential materials for display technologies (LCDs) and other photonic devices due to their ability to modulate light in response to an electric field. mdpi.comresearchgate.net

Studies on benzyl alkyl ethers dissolved in nematic lyotropic liquid crystals show that the benzyl group affects the orientation of the aromatic ring within the liquid crystal matrix. nih.gov Specifically, the orientation of the molecule is influenced by factors such as hydrogen bonding and the flexibility of the ether linkage. nih.gov By modifying the structure of this compound, it is possible to design new liquid crystal molecules with tailored properties, such as specific mesophase ranges, viscosity, and dielectric anisotropy, which are critical for device performance.

Application as a Ligand or Precursor in Catalysis

The biphenyl scaffold is central to the design of many privileged ligands used in asymmetric catalysis. nih.gov Axially chiral biphenyls, in particular, are highly effective ligands for a wide range of metal-catalyzed reactions. This compound can serve as a precursor for such ligands. The biphenyl backbone provides a rigid and sterically defined framework, and the substituent pattern can be adjusted to fine-tune the electronic and steric properties of the catalyst. nih.govresearchgate.net

For example, after demethylation or other modifications, the biphenyl ether structure can be functionalized with coordinating groups like phosphines to create bidentate ligands. nih.gov These ligands are particularly effective in reactions like Suzuki-Miyaura coupling, where bulky, electron-rich phosphine (B1218219) ligands are often required to promote efficient catalytic turnover. Furthermore, as a precursor to POPs, this compound can contribute to the creation of porous polymer supports that immobilize metal nanoparticles, resulting in highly stable and reusable heterogeneous catalysts. doi.org

Electronic and Optoelectronic Materials Development

Organic materials are increasingly used in electronic and optoelectronic devices due to their tunable properties and potential for low-cost manufacturing. nist.govmdpi.com The biphenyl unit within this compound is a chromophore that can be integrated into larger conjugated systems. Polymers derived from this compound would possess specific electronic properties stemming from the biphenyl moiety.

While the ether linkage interrupts full conjugation along a polymer backbone, it enhances solubility and processability, which are crucial for device fabrication. The ability to chemically engineer the molecular structure allows for precise control over the optical and electrical properties of the material. mdpi.com Functionalized biphenyl derivatives have been shown to act as optical probes for gas detection, indicating their potential in sensor applications. rsc.org Therefore, materials derived from this compound could be developed for use in organic electronics such as organic light-emitting diodes (OLEDs) or organic sensors.

Heat Transfer Fluids and Industrial Solvents (as part of broader biphenyl/ether applications)

Synthetic heat transfer fluids are essential in many industrial processes that require precise temperature control at high temperatures. schultzchem.com The chemical structure of these fluids determines their maximum operating temperature, thermal stability, and service life. schultzchem.com Aromatic compounds, particularly those containing biphenyl and ether linkages, are known for their exceptional thermal stability.

A eutectic mixture of biphenyl and diphenyl oxide is a widely used high-temperature heat transfer fluid. yancuichem.com Similarly, benzyl toluene (B28343) is another high-performance fluid used in non-pressurized systems. nctius.com The high thermal stability of the C-C and C-O bonds in aromatic systems makes this compound a strong candidate for such applications. Its structure suggests it would have a low degradation rate and a high maximum operating temperature, making it suitable for use in closed, forced-circulation heat transfer systems. schultzchem.comnctius.com

Table 3: Comparison of Aromatic Synthetic Heat Transfer Fluids
Fluid TypeCompositionTypical Max. Bulk Temp. (°C)Phase
Biphenyl/Diphenyl Oxide EutecticEutectic mixture of biphenyl and diphenyl oxide400Liquid/Vapor
Hydrogenated TerphenylMixture of hydrogenated terphenyl isomers345Liquid
Benzyl TolueneIsomers of benzyl toluene330Liquid
Di- and Tri-isopropyl BiphenylMixture of di- and tri-isopropyl biphenyl isomers330Liquid

Environmental Fate and Chemical Degradation Pathways of Benzyl 2 Biphenylyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, including reactions initiated by light, water, or chemical oxidants present in the environment.

Photochemical degradation, initiated by the absorption of solar radiation, is a significant pathway for the breakdown of aromatic ethers. The process for benzyl (B1604629) ethers often proceeds through a radical cation intermediate, formed by electron transfer from the ether to a photosensitizer in the presence of oxygen. rsc.org This intermediate can then undergo further reactions.

Visible-light-mediated cleavage of benzyl ethers has been demonstrated using photo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This process can effectively break the C-O ether bond, leading to the formation of corresponding alcohol and carbonyl compounds. For Benzyl 2-Biphenylyl Ether, this would likely yield 2-phenylphenol (B1666276) and benzaldehyde. The reaction can be significantly accelerated in continuous-flow systems, reducing reaction times from hours to minutes.

Table 1: Conditions for Photochemical Cleavage of Benzyl Ethers This table is based on data for general benzyl ethers as a model for this compound.

ParameterConditionOutcomeReference
Method Visible-Light-Mediated OxidationCleavage of Benzyl Ether Bond
Photo-oxidant DDQ (catalytic or stoichiometric)Formation of Alcohol and Aldehyde
Irradiation 525 nm (green light)Efficient Debenzylation
Solvent Dichloromethane, WaterFacilitates Reaction

Ethers are generally characterized by their chemical stability and resistance to hydrolysis under standard environmental conditions. pw.live However, the ether linkage can be cleaved under more forceful conditions, such as those found in high-temperature liquid water (HTLW), which can occur in geothermal environments or industrial effluents.

Studies on the related compound Benzyl Phenyl Ether (BPE) show that it undergoes hydrolysis at temperatures between 220°C and 250°C. researchgate.net The primary products of this reaction are phenol (B47542) and benzyl alcohol, indicating the cleavage of the C-O ether bond. researchgate.net The reaction follows first-order kinetics, and the activation energy for BPE hydrolysis has been calculated to be 150.3 ± 12.5 kJ/mol. researchgate.net It is plausible that this compound would undergo a similar hydrolysis reaction under hydrothermal conditions, yielding 2-phenylphenol and benzyl alcohol.

Chemical oxidation by reactive species in the environment, such as hydroxyl radicals (•OH), can contribute to the degradation of this compound. Advanced Oxidation Processes (AOPs), which generate these radicals, have been shown to be effective in breaking down analogous compounds. chula.ac.th

Research on various benzyl ethers demonstrates their susceptibility to oxidation by chemical reagents. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize benzylic ethers to produce carbonyl compounds and alcohols under neutral conditions. du.ac.in Furthermore, catalytic systems using novel materials have been developed for this purpose. A cuprous oxide-carbon nitride (Cu₂O/C₃N₄) composite, for example, can catalyze the selective oxidation of benzyl ethers to their corresponding benzoates at room temperature, using tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants. nih.govrsc.org This suggests a potential pathway where the benzyl group of this compound could be oxidized to a benzoate (B1203000) ester.

Biotic Transformation Pathways

Biotic transformation involves degradation by living organisms, primarily microorganisms like bacteria and fungi. These processes are crucial for the natural attenuation of organic pollutants.

The microbial degradation of this compound would likely involve enzymatic attacks on both the ether linkage and the aromatic rings. Studies on lignin (B12514952) model compounds, which contain benzyl ether bonds, have shown that ruminal microbes can cleave these linkages under anaerobic conditions. oup.comnih.gov Both bacteria and fungi have been implicated in the cleavage of phenolic benzyl ether bonds, suggesting that a diverse range of microorganisms could potentially initiate the degradation of this compound. oup.com

The biphenyl (B1667301) structure itself is known to be biodegradable. Aerobic bacteria, such as those from the genus Pseudomonas and Micrococcus, can degrade biphenyl through oxidative pathways that involve ring cleavage. researchgate.net Fungi are also capable of transforming related aromatic ethers. For example, Aspergillus niger has been shown to biotransform a derivative of benzyl ether through the dihydroxylation of the benzene (B151609) ring. nih.gov The initial step in the degradation of similar, more complex molecules often involves hydrolytic enzymes like esterases that cleave the central linkage. nih.gov For this compound, this would result in the formation of 2-phenylphenol and benzyl alcohol, which could then be further metabolized by microbial communities.

Analytical Methods for Environmental Monitoring

Monitoring the presence and concentration of this compound in environmental matrices like water, soil, and air requires sensitive and specific analytical techniques. While methods specific to this exact compound are not detailed, standard methodologies for similar aromatic compounds are readily applicable.

High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is a robust technique for separating and quantifying aromatic compounds. researchgate.net It has been successfully used to analyze impurities such as dibenzyl ether in industrial chemical preparations. researchgate.net Gas Chromatography (GC) is another powerful tool, often coupled with highly sensitive detectors. For compounds with a biphenyl structure, such as Polychlorinated Biphenyls (PCBs), GC with an electron-capture detector (GC-ECD) provides excellent sensitivity for trace-level analysis in environmental samples. epa.gov For unambiguous identification and quantification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. researchgate.net Sample preparation for these techniques typically involves an extraction step, such as solid-phase micro-extraction (SPME), to isolate and concentrate the analyte from the environmental matrix before analysis. researchgate.net

Table 2: Potential Analytical Methods for this compound

Analytical TechniqueDetectorApplicationAdvantagesReference
HPLC Photodiode Array (PDA)Quantification in liquid samplesGood for separating complex mixtures researchgate.net
GC Electron-Capture Detector (ECD)Trace analysis in air, water, soilHigh sensitivity to aromatic compounds epa.gov
GC-MS Mass SpectrometerIdentification and quantificationHigh specificity and structural confirmation researchgate.net
SPME-GC-MS Mass SpectrometerExtraction and analysis from waterIntegrates sample prep, reduces solvent use researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing benzyl 2-biphenylyl ether, and how can reaction failures be mitigated?

  • Methodological Answer : Benzyl ethers are typically synthesized via nucleophilic substitution using benzyl halides and phenols. However, steric hindrance in biphenylyl systems may require alternative conditions. For example, silver(I) oxide (Ag₂O) can facilitate coupling between 2-biphenylyl alcohol and benzyl bromide under mild conditions when traditional bases (e.g., K₂CO₃, NaH) fail . Characterization by ¹H/¹³C NMR and GC-MS is critical to confirm ether formation and purity.

Q. How can researchers characterize this compound and distinguish it from structural analogs?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Distinct chemical shifts for the benzyl-O-CH₂ group (δ ~4.5–5.0 ppm in ¹H NMR) and biphenylyl aromatic protons.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~260–280 for C₁₉H₁₆O) and fragmentation patterns differentiate it from vinyl or alkyl ether analogs .
  • Chromatography : HPLC or GC retention times compared to known standards.

Q. What are the stability considerations for this compound under acidic or basic conditions?

  • Methodological Answer : Benzyl ethers are generally stable under neutral and weakly basic conditions but hydrolyze under strong acids (e.g., HCl/H₂O) or catalytic hydrogenation (H₂/Pd-C). For biphenylyl derivatives, steric effects may delay cleavage. Stability testing should include:

  • pH-Dependent Studies : Monitor degradation at pH < 1 (100°C) or pH > 12 (100°C) via TLC or HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

Advanced Research Questions

Q. How can contradictions in reported reaction yields for benzyl ether cleavage be resolved?

  • Methodological Answer : Discrepancies often arise from subtle experimental variables. Systematic approaches include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while protic solvents (e.g., MeOH) accelerate hydrolysis .
  • Catalyst Screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (BF₃·Et₂O) for regioselective cleavage .
  • Replication Studies : Reproduce conditions with strict control of temperature, pressure, and reagent purity .

Q. What mechanistic insights explain the solvolysis of this compound under high-temperature aqueous methanol?

  • Methodological Answer : Solvolysis in aqueous MeOH/CO₂ (573 K, 17.7 MPa) proceeds via:

Acid-Catalyzed Cleavage : CO₂ forms carbonic acid, protonating the ether oxygen.

Nucleophilic Attack : Methanol acts as a nucleophile, yielding benzyl methyl ether and biphenylyl alcohol.

Decarboxylation/Dehydration : Secondary reactions produce toluene or phenol derivatives . Kinetic studies (e.g., Arrhenius plots) can quantify activation energies.

Q. How do benzyl ethers function as hydroxyl-protecting groups in multi-step syntheses involving sensitive substrates?

  • Methodological Answer : Benzyl ethers are robust protecting groups due to their stability under most reaction conditions (e.g., Grignard reagents, oxidations). Key strategies:

  • Orthogonal Deprotection : Use hydrogenolysis (H₂/Pd-C) or Birch reduction (Na/NH₃) to remove benzyl groups without affecting other functionalities (e.g., esters, ketones) .
  • Steric Shielding : The biphenylyl moiety may enhance steric protection, reducing unintended side reactions .

Data Analysis and Experimental Design

Q. What analytical methods are optimal for resolving conflicting spectral data in benzyl ether derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., ±1 ppm error).
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Predict transition states for cleavage or rearrangement reactions (e.g., Claisen rearrangement in vinyl analogs) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • QSPR Models : Correlate substituent effects (e.g., electron-donating groups on biphenylyl) with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.